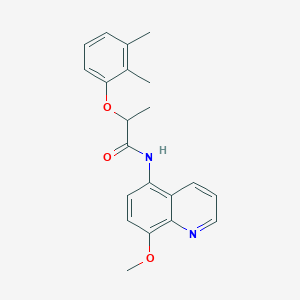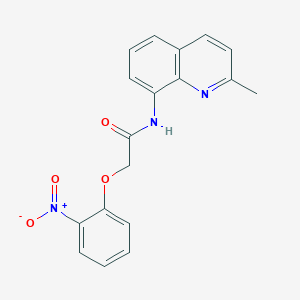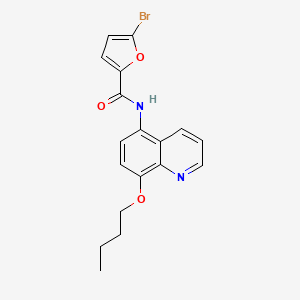![molecular formula C26H20N6O3 B11326472 (2E)-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11326472.png)
(2E)-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the diphenyl and nitrophenyl groups. Common reagents used in these reactions include aromatic amines, nitrating agents, and coupling reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-{5,7-Diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its triazolopyrimidine core is known for its activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Mécanisme D'action
The mechanism of action of (2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit or activate these targets is the basis for its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(2E)-N-{5,7-diphenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its triazolopyrimidine core and the presence of both diphenyl and nitrophenyl groups. This combination of structural features gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C26H20N6O3 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(E)-N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C26H20N6O3/c33-24(15-14-18-8-7-13-21(16-18)32(34)35)28-25-29-26-27-22(19-9-3-1-4-10-19)17-23(31(26)30-25)20-11-5-2-6-12-20/h1-17,23H,(H2,27,28,29,30,33)/b15-14+ |
Clé InChI |
PBIORJXJEQIECQ-CCEZHUSRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326390.png)


![7-chloro-9-methoxy-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11326404.png)
![2-(2-chlorophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11326408.png)
![{2-[4-(2-Chlorobenzyl)-6,6-dimethyltetrahydro-pyran-4-yl]ethyl}-(4-isopropoxybenzyl)amine](/img/structure/B11326416.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11326422.png)
![(5Z)-5-[1-acetyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11326436.png)
![2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326439.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326447.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11326448.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326449.png)
![1-[5-(4-Bromophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11326459.png)

